2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a sulfanyl and imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide typically involves the following steps:
Formation of Benzimidazole Derivative: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkyl halide to introduce the sulfanyl group.
Imine Formation: The final step involves the condensation of the thioether with pyridine-4-carbaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, DNA, and cellular receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)acetamide: Lacks the pyridine moiety, making it less versatile in forming metal complexes.
N-(pyridin-4-ylmethylideneamino)acetamide: Lacks the benzimidazole moiety, reducing its potential as an antimicrobial agent.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide is unique due to the presence of both benzimidazole and pyridine moieties, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-7-16-8-6-11)10-22-15-18-12-3-1-2-4-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZHWZFMXUIYCX-MFOYZWKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C\C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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